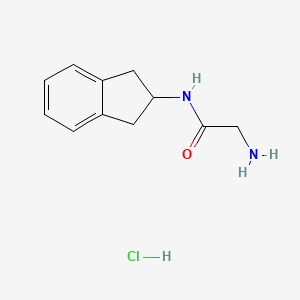

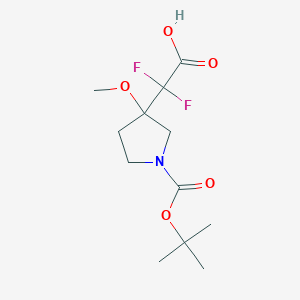

2-(1-(tert-Butoxycarbonyl)-3-methoxypyrrolidin-3-yl)-2,2-difluoroacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned contains a tert-butoxycarbonyl (Boc) group. The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of compounds containing a Boc group typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base . This results in the formation of a carbamate with the Boc group protecting the amine . The Boc group can then be removed under acidic conditions, commonly with trifluoroacetic acid .Molecular Structure Analysis

The Boc group consists of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to a tert-butyl group. This gives the Boc group its steric bulk and resistance to various reaction conditions .Chemical Reactions Analysis

The primary chemical reactions involving the Boc group are its addition to amines to form a protected amine, and its removal under acidic conditions . The Boc group is stable under basic conditions and is resistant to various nucleophiles .科学的研究の応用

Chemical Structure Studies

- Structural Determination : The compound has been used in the structural determination of oxoindolyl α-hydroxy-β-amino acid derivatives, showcasing the amide group's conformational variability and intramolecular hydrogen bonding (Ravikumar et al., 2015).

Synthetic Applications

- Enantioselective Synthesis : The tert-butoxycarbonyl moiety has been involved in the enantioselective synthesis of neuroexcitants, demonstrating high enantiomeric purity and overall yield, showing its importance in precise stereochemical configurations (Pajouhesh et al., 2000).

- Peptide Synthesis : It is used as a handle in solid-phase synthesis of peptide α-carboxamides, indicating its utility in creating stable linkages resistant to acidolysis, vital for peptide chain assembly (Gaehde & Matsueda, 2009).

- Amine Protection and Deprotection : It is utilized in N-tert-butoxycarbonylation of amines, showcasing its role in protecting amine groups during complex organic syntheses (Heydari et al., 2007).

- Ligand Synthesis for Sensitization Purposes : The compound is used in the synthesis of ligands for metal-to-ligand charge-transfer sensitization, indicating its role in creating complex molecules for advanced material sciences (Pope et al., 2005).

Methodological Advancements

- Mechanistic Insights : Research involving the tert-butoxycarbonyl group provides insights into the mechanisms of chemical reactions, like the fast N→O tert-butoxycarbonyl (Boc) migration, highlighting the intricacies of molecular interactions and transformations (Xue & Silverman, 2010).

作用機序

Target of Action

Compounds with a tert-butoxycarbonyl (boc) group are often used in peptide synthesis . The Boc group serves as a protecting group for amino acids, preventing unwanted reactions during the synthesis process .

Mode of Action

The compound acts as a protecting group for amino acids during peptide synthesis . The Boc group can be removed under acidic conditions, allowing the amino acid to participate in peptide bond formation . This deprotection process can be carried out at high temperatures using a thermally stable ionic liquid .

Biochemical Pathways

The compound plays a significant role in the biochemical pathway of peptide synthesis . It protects the amino group of amino acids, preventing it from reacting prematurely during the synthesis process . Once the peptide chain is formed, the Boc group can be removed, allowing the amino acid to fully participate in the peptide structure .

Pharmacokinetics

The boc group is known to increase the stability and solubility of amino acids, which could potentially enhance their bioavailability .

Result of Action

The primary result of the compound’s action is the successful synthesis of peptides . By protecting the amino group of amino acids, the compound allows for selective and controlled peptide bond formation . The removal of the Boc group then allows the amino acid to fully integrate into the peptide structure .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the deprotection of the Boc group can be carried out at high temperatures using a thermally stable ionic liquid .

Safety and Hazards

将来の方向性

The use of Boc-protected amino acids and other compounds in organic synthesis continues to be a topic of research. Future directions may include the development of new methods for the addition and removal of the Boc group, as well as the application of Boc-protected compounds in the synthesis of complex organic molecules .

特性

IUPAC Name |

2,2-difluoro-2-[3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2NO5/c1-10(2,3)20-9(18)15-6-5-11(7-15,19-4)12(13,14)8(16)17/h5-7H2,1-4H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHSCTNFJZUKMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C(C(=O)O)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2368741.png)

![1,1-Dimethyl-3-[1-(pyridine-3-carbonyl)piperidin-4-yl]urea](/img/structure/B2368742.png)

![7-(4-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2368744.png)

![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2368746.png)

![Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate](/img/structure/B2368749.png)

![3-(2-oxo-2-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2368750.png)

![N~1~-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide](/img/structure/B2368752.png)